4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride
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Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with additional functional groups that may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidinopropionyl Group: This step involves the acylation of the quinazolinone core with a piperidinopropionyl chloride in the presence of a base.
Addition of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinopropionyl group.
Reduction: Reduction reactions could target the quinazolinone core or the p-tolyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Agent:
Drug Development: Could serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Incorporated into the production of medicinal compounds.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA/RNA Interaction: Potentially interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family with varying functional groups.
Piperidinopropionyl Compounds: Molecules featuring the piperidinopropionyl group.
p-Tolyl Substituted Compounds: Compounds with a p-tolyl group attached to different cores.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-
Properties
CAS No. |
20887-24-5 |
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Molecular Formula |
C23H28ClN3O2 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O2.ClH/c1-18-9-11-19(12-10-18)25-17-26(21-8-4-3-7-20(21)23(25)28)22(27)13-16-24-14-5-2-6-15-24;/h3-4,7-12H,2,5-6,13-17H2,1H3;1H |
InChI Key |
DSEMBRGTRSPTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CCN4CCCCC4.Cl |
Origin of Product |
United States |
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